Donneur de H2S 5a

Vue d'ensemble

Description

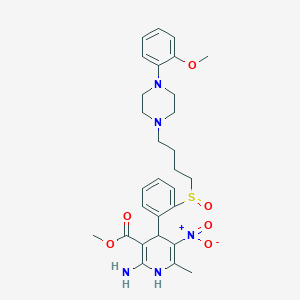

Donneur de H2S 5a: est un donneur de sulfure d'hydrogène activé par la cystéine. Le sulfure d'hydrogène est une importante molécule de signalisation cellulaire qui présente des effets protecteurs prometteurs. Le donneur de H2S 5a est un composé stable qui libère du sulfure d'hydrogène en présence de cystéine, ce qui en fait un outil précieux dans la recherche sur le sulfure d'hydrogène .

Applications De Recherche Scientifique

H2S Donor 5a has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the release and effects of hydrogen sulfide in various chemical reactions.

Biology: Investigates the role of hydrogen sulfide in cellular signaling and its protective effects in biological systems.

Medicine: Explores the therapeutic potential of hydrogen sulfide in treating various diseases, including cardiovascular diseases and inflammation.

Industry: Utilized in the development of hydrogen sulfide-releasing drugs and other industrial applications .

Mécanisme D'action

Target of Action

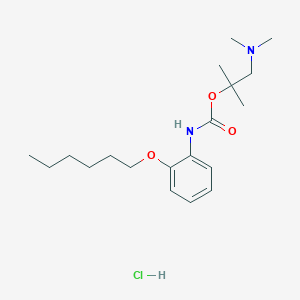

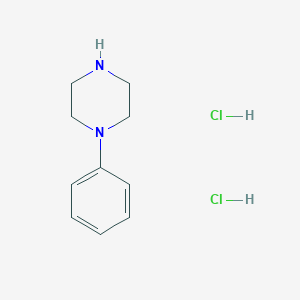

H2S Donor 5a, also known as N-(benzoylthio)benzamide, is a cysteine-activated hydrogen sulfide (H2S) donor . It primarily targets the cellular cysteine, which plays a crucial role in the production of H2S .

Mode of Action

The compound interacts with cellular cysteine to regulate the rate of H2S generation . It releases H2S in the presence of cellular cysteine . This interaction results in changes in the cellular environment, leading to various downstream effects.

Biochemical Pathways

H2S Donor 5a affects several biochemical pathways. It has been found that some H2S donors exert their beneficial effects in a nitric oxide (NO)-dependent manner, while others act using NO-independent pathways . H2S donors with distinct pharmacodynamic properties can act synergistically in ischemia/reperfusion (I/R) injury .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of H2S Donor 5a’s action are diverse. It has been found to induce mitochondrial uncoupling in primary microglia . Furthermore, these donors exhibit anti-inflammatory effects in RAW 264.7 cells , indicating their potential application as new H2S-releasing therapeutics.

Action Environment

The action, efficacy, and stability of H2S Donor 5a can be influenced by various environmental factors. For instance, the presence of cellular cysteine is necessary for the compound to release H2S . Additionally, the compound is reported to be light sensitive , suggesting that light exposure could affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

H2S Donor 5a: plays a crucial role in biochemical reactions by releasing hydrogen sulfide upon activation by cysteine. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it does not react with potential cellular nucleophiles such as hydroxyl (-OH) and amino (-NH2) groups . The primary enzymes involved in the activation and subsequent reactions of H2S Donor 5a include cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST). These enzymes catalyze the production of H2S from sulfur-containing biomolecules such as cysteine and homocysteine .

Cellular Effects

H2S Donor 5a: influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Hydrogen sulfide, released from H2S Donor 5a, acts as a signaling molecule that regulates numerous physiological functions, including neuromodulation, neurotransmission, apoptosis, angiogenesis, blood pressure regulation, vasorelaxation, inflammation, oxygen sensing, cerebral microcirculation, and insulin signaling inhibition . The compound’s ability to release H2S in a controlled manner allows for precise modulation of these cellular processes.

Molecular Mechanism

The molecular mechanism of H2S Donor 5a involves the release of hydrogen sulfide upon activation by cysteine. This release is regulated by the rate of H2S generation, which reaches a maximum value at approximately 18 minutes in the presence of excess cysteine . The released H2S can bind to and modulate the activity of various biomolecules, including enzymes and proteins. For example, H2S can inhibit mitochondrial complex IV, leading to changes in cellular respiration and energy production . Additionally, H2S can induce the sulfhydration of target proteins, modulating their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H2S Donor 5a change over time due to its stability and degradation. The compound is reported to be light-sensitive and should be stored under desiccating conditions at -20°C to maintain its stability . Over time, the release of H2S from H2S Donor 5a can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In vitro and in vivo studies have shown that the controlled release of H2S can have sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of H2S Donor 5a vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects by modulating physiological processes such as blood pressure regulation and inflammation. At higher doses, H2S Donor 5a can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

H2S Donor 5a: is involved in several metabolic pathways, primarily through the production of hydrogen sulfide. The enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST) play key roles in the metabolism of sulfur-containing biomolecules, leading to the generation of H2S . The released H2S can influence metabolic flux and metabolite levels, affecting various physiological processes.

Transport and Distribution

Within cells and tissues, H2S Donor 5a is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release H2S in a controlled manner allows for targeted delivery to specific cellular compartments and tissues. This targeted distribution can influence the localization and accumulation of H2S, modulating its effects on cellular function .

Subcellular Localization

The subcellular localization of H2S Donor 5a and its activity are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, the release of H2S in mitochondria can impact cellular respiration and energy production by inhibiting mitochondrial complex IV . The precise localization of H2S Donor 5a within cells is crucial for its function and activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le donneur de H2S 5a est synthétisé par une série de réactions chimiques impliquant la formation de N-(benzoylthio)benzamide. La voie de synthèse implique généralement la réaction du chlorure de benzoyle avec la thiourée pour former de la benzoylthiourée, qui est ensuite réagie avec le chlorure de benzoyle pour produire du N-(benzoylthio)benzamide .

Méthodes de production industrielle: La production industrielle du donneur de H2S 5a implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une grande pureté. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: Le donneur de H2S 5a subit plusieurs types de réactions chimiques, notamment:

Réduction: En présence d'agents réducteurs comme la cystéine, le donneur de H2S 5a libère du sulfure d'hydrogène.

Substitution: Le composé peut subir des réactions de substitution nucléophile avec divers nucléophiles

Réactifs et conditions courantes:

Agents réducteurs: Cystéine, glutathion réduit.

Conditions de réaction: Les réactions se produisent généralement en solutions aqueuses à pH physiologique

Principaux produits formés:

Sulfure d'hydrogène: Le principal produit formé par la réduction du donneur de H2S 5a

Applications de la recherche scientifique

Le donneur de H2S 5a a un large éventail d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier la libération et les effets du sulfure d'hydrogène dans diverses réactions chimiques.

Biologie: Etudie le rôle du sulfure d'hydrogène dans la signalisation cellulaire et ses effets protecteurs dans les systèmes biologiques.

Médecine: Explore le potentiel thérapeutique du sulfure d'hydrogène dans le traitement de diverses maladies, notamment les maladies cardiovasculaires et l'inflammation.

Industrie: Utilisé dans le développement de médicaments libérant du sulfure d'hydrogène et d'autres applications industrielles .

Mécanisme d'action

Le donneur de H2S 5a libère du sulfure d'hydrogène par un mécanisme activé par la cystéine. En présence de cystéine, le composé subit une réaction chimique qui libère du sulfure d'hydrogène. Ce processus imite la libération naturelle du sulfure d'hydrogène dans les systèmes biologiques. Le sulfure d'hydrogène libéré interagit ensuite avec diverses cibles et voies moléculaires, y compris les voies de l'oxyde nitrique, pour exercer ses effets .

Comparaison Avec Des Composés Similaires

Composés similaires:

GYY4137: Un autre donneur de sulfure d'hydrogène qui libère du sulfure d'hydrogène lentement dans un tampon aqueux.

Sulfure de sodium: Un sel de sulfure inorganique qui libère du sulfure d'hydrogène rapidement dans un milieu aqueux.

Hydrosulfure de sodium: Un autre sel de sulfure inorganique ayant des propriétés similaires au sulfure de sodium .

Unicité du donneur de H2S 5a: Le donneur de H2S 5a est unique en raison de son mécanisme activé par la cystéine, qui permet une libération contrôlée du sulfure d'hydrogène. Ceci en fait un outil précieux pour étudier les effets du sulfure d'hydrogène dans les systèmes biologiques et pour développer des thérapeutiques libérant du sulfure d'hydrogène .

Propriétés

IUPAC Name |

S-benzamido benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYATHJDICJZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)